N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin

Process-related impurity Structural elucidation HPLC method development

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (CAS 865759-10-0), also designated as Alogliptin Impurity 26 or Alogliptin Related Compound 26, is a process-related impurity of the DPP-4 inhibitor alogliptin. With molecular formula C₂₅H₂₄N₆O₂ and a molecular weight of 440.5 g/mol, this compound is distinguished by its bis(2-cyanobenzyl) substitution at the N-1 and N-3 positions of the pyrimidinedione core, in contrast to alogliptin's mono-cyanobenzyl structure.

Molecular Formula C25H24N6O2
Molecular Weight 440.5 g/mol
CAS No. 865759-10-0
Cat. No. B600832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl,N-2(2-cyanobenzyl) Alogliptin
CAS865759-10-0
SynonymsN-Desmethyl,N-2(2-cyanobenzyl) Alogliptin
Molecular FormulaC25H24N6O2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N
InChIInChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2/t22-/m1/s1
InChIKeyKVIRZRAVCGZEMX-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (CAS 865759-10-0): A Bis-Cyanobenzyl Alogliptin Impurity Reference Standard


N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (CAS 865759-10-0), also designated as Alogliptin Impurity 26 or Alogliptin Related Compound 26, is a process-related impurity of the DPP-4 inhibitor alogliptin [1]. With molecular formula C₂₅H₂₄N₆O₂ and a molecular weight of 440.5 g/mol, this compound is distinguished by its bis(2-cyanobenzyl) substitution at the N-1 and N-3 positions of the pyrimidinedione core, in contrast to alogliptin's mono-cyanobenzyl structure [2]. It is supplied as a pharmaceutical reference standard with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [3].

Why N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin Cannot Be Substituted with Other Alogliptin Impurity Reference Standards


This compound occupies a structurally unique position among alogliptin-related impurities. Unlike the simple N-desmethyl metabolite M-I (which retains the mono-cyanobenzyl scaffold) or the chloro-precursor Impurity 23 (C₂₀H₁₃ClN₄O₂, MW 376.81) [1], Impurity 26 features dual 2-cyanobenzyl groups that confer distinct chromatographic retention, mass spectrometric response, and polarity characteristics [2]. Regulatory guidelines (ICH Q3A) mandate that any impurity exceeding the 0.1% identification threshold in a drug substance must be individually characterized and quantified with a certified reference standard of identical structure—not a surrogate impurity [3]. Substituting Impurity 26 with alogliptin itself (MW 339.4, C₁₈H₂₁N₅O₂) or other impurities (e.g., Impurity 15, MW 381.4) would generate inaccurate calibration curves, misidentification in LC-MS workflows, and potential ANDA rejection due to inadequate impurity profiling.

Quantitative Differentiation Evidence for N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (Impurity 26) Against Closest Analogs


Structural Differentiation: Bis-Cyanobenzyl Substitution Versus Alogliptin and Other Mono-Cyanobenzyl Impurities

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin possesses a unique bis(2-cyanobenzyl) substitution pattern at both N-1 and N-3 pyrimidinedione positions, distinguishing it from alogliptin (single cyanobenzyl at N-3, methyl at N-1) and its primary N-desmethyl metabolite M-I (single cyanobenzyl, hydrogen at N-1). The molecular formula C₂₅H₂₄N₆O₂ (MW 440.5) [1] differs substantially from alogliptin (C₁₈H₂₁N₅O₂, MW 339.4) [2] and the chloro-precursor Impurity 23 (C₂₀H₁₃ClN₄O₂, MW 376.81) . This structural divergence arises from over-alkylation with 2-cyanobenzyl bromide during alogliptin synthesis, producing a process-specific impurity that serves as a critical marker for synthesis route control [3].

Process-related impurity Structural elucidation HPLC method development Alogliptin quality control

Certified Reference Standard Status: ISO 17034 Compliance and Pharmacopeial Traceability

Unlike generic alogliptin impurity preparations, N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (Impurity 26) is supplied as a certified reference standard under ISO 17034 accreditation with full Certificate of Analysis (CoA) including ¹H-NMR, ¹³C-NMR, HRMS, IR, HPLC purity determination, and structural conformity reports [1]. The product supports traceability against USP and EP pharmacopeial standards upon request [2]. Purity specifications from multiple certified vendors range from ≥95% (HPLC) to ≥98% , with batch-specific CoA documentation that meets regulatory submission requirements for ANDA and DMF filings .

Reference standard ISO 17034 Pharmacopeial traceability ANDA submission

Metabolite Pathway Relationship: M-I N-Desmethyl Alogliptin Retains DPP-4 Inhibitory Activity Comparable to Parent Drug

Although N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (Impurity 26) is structurally distinct from the pharmacologically characterized N-desmethyl metabolite M-I, both share the N-desmethyl modification relative to alogliptin. Published clinical pharmacology data demonstrate that M-I—the N-demethylated metabolite of alogliptin—retains DPP-4 inhibitory activity comparable to the parent molecule, while the N-acetylated metabolite M-II is inactive [1]. Alogliptin itself is a potent DPP-4 inhibitor with mean IC₅₀ of ~6.9 nM (range: 2.63–<10 nM across studies) and >10,000-fold selectivity over DPP-8/DPP-9 [2]. In plasma, M-I accounts for <1–2% of parent drug exposure, and M-II <6% [3]. This pharmacological activity of the N-desmethyl congener underscores the importance of rigorous chromatographic separation and quantification of Impurity 26, as its presence above the ICH Q3A identification threshold (0.1%) in alogliptin API constitutes a pharmacologically relevant impurity that must be individually specified [4].

DPP-4 inhibition Active metabolite Pharmacologically relevant impurity Metabolism

HPLC Method Development: Distinct Chromatographic Behavior Versus Closely Related Bis-Cyanobenzyl Impurities

In the validated stability-indicating RP-HPLC method developed by Zhou et al. (2014), 11 process-related alogliptin impurities—including Impurity 26—were baseline-separated on a Kromasil C18 column (250 × 4.6 mm, 5 μm) using a 0.1% perchloric acid (pH 3.0)/acetonitrile gradient mobile phase [1]. The method achieved linearity over 0.10–75.0 μg/mL and was demonstrated to be precise, accurate, sensitive, and robust for the simultaneous quantitation of alogliptin benzoate and all impurity species [2]. The validated method enabled quantification at ICH-compliant levels with sensitivity adequate for detection below the 0.1% identification threshold [3]. The authenticated reference standard of Impurity 26 is essential for establishing system suitability parameters—including resolution, relative retention time (RRT), and peak purity—in this compendial-grade HPLC method .

HPLC separation Relative retention time Impurity profiling Stability-indicating method

Regulatory Necessity: Impurity 26 as a Specified Impurity in Alogliptin Drug Substance and Drug Product Monographs

Under ICH Q3A(R2) guidelines, any impurity present at or above the 0.1% identification threshold in a new drug substance must be structurally characterized and individually specified in the drug substance monograph [1]. For alogliptin, with a typical clinical dose of 25 mg/day (well below the 2 g/day threshold), the identification threshold applies at 0.1% or 1 mg/day total daily intake (TDI), whichever is lower [2]. The characterization of Impurity 26 as a bis-cyanobenzyl over-alkylation product—confirmed by NMR, MS, and IR spectroscopy in Zhou et al. (2014) [3]—enables its specification in regulatory filings. Alogliptin Impurity 26 reference standards are explicitly marketed for ANDA and DMF submission support, with pharmacopeial traceability documentation [4]. Multiple suppliers (CATO, SynZeal, Veeprho, SRIRAMCHEM) provide this impurity standard under ISO-accredited quality systems, indicating broad industry recognition of its regulatory necessity [5].

Specified impurity Pharmacopeial monograph ANDA regulatory submission Quality control

Procurement-Relevant Application Scenarios for N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin (Impurity 26) Reference Standard


ANDA Regulatory Submission: Impurity Method Validation and Specification Setting

For generic pharmaceutical manufacturers preparing an Abbreviated New Drug Application (ANDA) for alogliptin benzoate tablets, Impurity 26 is a process-specific impurity that must be identified, quantified, and specified in the drug substance and drug product monographs. The authenticated reference standard (≥95–98% HPLC purity, ISO 17034 certified, with full CoA) enables accurate calibration curve construction for HPLC-UV or LC-MS methods, allowing the ANDA applicant to demonstrate that Impurity 26 is controlled below the ICH Q3A identification threshold (0.1%) in the final API [1]. Failure to procure and use this specific reference standard—as opposed to another alogliptin impurity or the parent drug—introduces systematic error in quantification that may result in an FDA Refuse-to-Receive decision [2].

Pharmaceutical Quality Control: Batch Release Testing of Alogliptin API

QC laboratories in API manufacturing facilities use Impurity 26 reference standard for system suitability testing (resolution, peak symmetry, RRT determination) and as an external calibration standard in the stability-indicating HPLC method validated by Zhou et al. (2014) [3]. The compound's distinct molecular weight (440.5 g/mol) and unique bis-cyanobenzyl chromophore ensure unambiguous UV and MS detection, eliminating the risk of co-elution with Impurity 23 (MW 376.81) or other process-related impurities that share structural motifs. Regular batch release testing with this reference standard is essential for confirming that the impurity profile remains consistent across manufacturing campaigns and that the over-alkylation side reaction is adequately controlled during synthesis .

Forced Degradation and Stability Studies for Alogliptin Drug Product

During ICH Q1A(R2) stability studies, alogliptin drug product is subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions [4]. Impurity 26 reference standard enables accurate identification and quantification of any increase in this specific impurity under stress, distinguishing process-related impurities from true degradation products. The LC-QTOF-MS method developed by Lu et al. (2016) provides high-resolution mass data for confident structural assignment, but quantitative determination still requires the authenticated Impurity 26 reference material for external calibration [5].

Synthetic Process Optimization and Impurity Fate-and-Purge Studies

Process chemistry teams optimizing the alogliptin benzoate synthetic route use Impurity 26 as a marker to monitor and minimize the over-alkylation side reaction with 2-cyanobenzyl bromide [6]. By quantifying Impurity 26 levels at each synthetic intermediate stage using the reference standard, process chemists can calculate purge factors and demonstrate to regulators that the final crystallization step adequately removes this impurity. This evidence-based approach supports the designation of Impurity 26 as a non-genotoxic process-related impurity that can be controlled through process validation rather than exhaustive toxicological qualification [7].

Quote Request

Request a Quote for N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.